2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Description
2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, also known as DMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Anti-inflammatory Agents
This compound has been identified as a potential anti-inflammatory agent. It is structurally related to dihydrochalcone derivatives that have shown significant inhibitory activity on edema formation, which is a common symptom of inflammation . Such compounds can be isolated from natural plants like Cyathostemma argenteum and may serve as leads for the development of new anti-inflammatory drugs.
Anticancer Drug Research
Derivatives of this compound, specifically those related to N-(tetrahydroquinolin-1-yl) amide structures, have been studied as NF-κB inhibitors . NF-κB is a protein complex that controls the transcription of DNA and is known to play a role in cancer progression. Inhibitors of NF-κB could be useful in anticancer drug research, offering a pathway to novel treatments.
Synthesis of Heterocycles
The compound is useful in the synthesis of various heterocycles, which are rings containing at least two different elements as members of its ring(s) . These heterocycles are important in drug research and development due to their unique biological activities, providing a foundation for the synthesis of pharmaceuticals.
Chemical Synthesis
In chemical synthesis, this compound may be used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles . This process involves a tandem Ugi/Robinson-Gabriel reaction sequence, showcasing the compound’s utility in complex organic syntheses.
Molecular Structure Analysis
The sulfonamide group within the compound’s structure has been identified as a possible site for nucleophilic attack due to the negative charges gathered around certain oxygen atoms . This characteristic makes it valuable for studies in molecular structure analysis and reaction mechanism exploration.
Stereocontrolled Synthesis
This compound has been used as a starting reagent in the stereocontrolled total synthesis of complex molecules such as (−)-kendomycin . Such applications highlight its role in the precise and controlled construction of stereochemically complex organic compounds.
properties
IUPAC Name |
2,4-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-14-7-9-18(17(12-14)27-3)28(23,24)20-13-6-8-16(26-2)15(11-13)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYIYIJAFPXCPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide |
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